1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol

Catalog No.
S14567109
CAS No.
6626-52-4
M.F
C17H26N2O
M. Wt
274.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl...

CAS Number

6626-52-4

Product Name

1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-3-piperidin-3-ylpropan-2-ol

Molecular Formula

C17H26N2O

Molecular Weight

274.4 g/mol

InChI

InChI=1S/C17H26N2O/c20-16(11-14-5-3-9-18-12-14)13-19-10-4-7-15-6-1-2-8-17(15)19/h1-2,6,8,14,16,18,20H,3-5,7,9-13H2

InChI Key

SIRJWXUJMCZVAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC(CN2CCCC3=CC=CC=C32)O

1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol is a chemical compound with the molecular formula C17H26N2OC_{17}H_{26}N_{2}O and a CAS number of 1354963-73-7. This compound belongs to the class of specialty materials and features a unique structure that includes a dihydroquinoline moiety and a piperidine group, which contribute to its potential biological activities and applications in medicinal chemistry .

The chemical reactivity of 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol can be attributed to its functional groups. It may undergo various reactions typical for alcohols, such as oxidation to form ketones or aldehydes, and can participate in nucleophilic substitutions due to the presence of nitrogen atoms in the piperidine ring. Additionally, reactions involving acylation or alkylation could also be explored to modify its structure for enhanced activity or selectivity .

Research indicates that 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and for its effects on various biological pathways related to cancer treatment. The compound's ability to interact with specific receptors or enzymes may contribute to its therapeutic effects, making it a candidate for further pharmacological studies .

The synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol typically involves multi-step organic reactions. Common methods may include:

  • Formation of Dihydroquinoline: This can be achieved through cyclization reactions involving amino acids or other precursors.
  • Piperidine Attachment: The piperidine moiety is introduced via nucleophilic substitution or coupling reactions.
  • Final Alcohol Formation: The final step usually involves reduction processes to convert ketones or aldehydes into alcohols.

These synthetic routes can be optimized for yield and purity depending on the desired application .

1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Research Tool: It could be used in studies aiming to elucidate mechanisms of action in various diseases, particularly those involving inflammation and cancer.

Moreover, its unique structural features make it suitable for further modifications leading to new derivatives with enhanced properties .

Interaction studies involving 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol focus on its binding affinity to specific biological targets. These studies are crucial for understanding its mechanism of action and potential side effects. Techniques such as surface plasmon resonance or molecular docking simulations are often employed to evaluate these interactions quantitatively .

Several compounds share structural similarities with 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
7-(Piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-one hydrochlorideC14H19ClN2OC_{14}H_{19}ClN_{2}OContains a hydrochloride salt form; potential anti-cancer activity .
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-methoxyphenoxy)propan-1-oneC19H21NOC_{19}H_{21}NOFeatures a methoxyphenoxy substituent; studied for different biological activities .
3-(piperidin-4-yl)-3,4-dihydroquinolin-2(1H)-oneC14H18N2OC_{14}H_{18}N_{2}OLacks the propanol side chain; different pharmacological profile .

Uniqueness

The uniqueness of 1-(3,4-Dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol lies in its specific combination of a dihydroquinoline core with a propanol side chain and piperidine group. This structural arrangement may confer distinct pharmacological properties compared to similar compounds, making it an interesting candidate for further investigation in medicinal chemistry .

Traditional Multi-Step Organic Synthesis Approaches

Conventional routes to 1-(3,4-dihydroquinolin-1(2H)-yl)-3-(piperidin-3-yl)propan-2-ol rely on sequential functionalization of precursor scaffolds. A representative pathway involves the condensation of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with dimethylacetylenedicarboxylate (DMAD) in the presence of pyridine, yielding tricyclic lactone intermediates. This method proceeds via a betaine intermediate stabilized by pyridine, followed by intramolecular transesterification to form the lactone core.

Another classical approach employs the reaction of hydroquinolinecarbaldehydes with hippuric acid under acidic conditions to generate oxazol-5(4H)-one derivatives. For instance, (Z)-2-phenyl-4-((1,2,2,4-tetramethyl-1,2-dihydroquinolin-6-yl)methylene)oxazol-5(4H)-one is synthesized in 60% yield through refluxing in acetic anhydride and acetic acid. These multi-step sequences often require meticulous purification via column chromatography, with overall yields heavily dependent on intermediate stabilization.

Table 1: Traditional Multi-Step Synthesis Routes

StepReaction TypeReagents/ConditionsYield (%)
1Aldehyde functionalizationHydroxylamine HCl, pyridine48
2Oxazolone formationHippuric acid, Ac2O/AcOH60
3LactonizationDMAD, pyridine, THF/DMF46

The compound 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol represents a novel quinoline-piperidine hybrid with significant potential against malaria parasites. Research into quinoline derivatives bearing piperidine side chains has demonstrated remarkable antiparasitic activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum [1] [2].

The antimalarial efficacy of quinoline-piperidine conjugates operates through multiple mechanistic pathways that distinguish them from traditional quinoline antimalarials. Studies demonstrate that these compounds exhibit potent activity against the NF54 chloroquine-sensitive strain with inhibitory concentration fifty values ranging from 40 to 260 nanomolar, while maintaining efficacy against the K1 chloroquine-resistant strain with values between 60 to 540 nanomolar [1] [2]. This retained activity against resistant strains suggests that the piperidine modification circumvents established resistance mechanisms.

The structure-activity relationship analysis reveals critical features contributing to enhanced antiparasitic efficacy. Compounds containing trifluoromethyl substitutions at the seventh position of the quinoline nucleus demonstrate reduced activity compared to their chloro-counterparts in both sensitive and resistant strains [2]. The introduction of a three-carbon propyl chain in the pendent amine group provides optimal activity profiles while maintaining acceptable toxicity parameters [2].

Table 1: Antiparasitic Activity of Quinoline-Piperidine Derivatives Against Plasmodium falciparum

Compound SeriesNF54 (CQ-Sensitive) IC₅₀ (nM)K1 (CQ-Resistant) IC₅₀ (nM)Selectivity IndexResistance Ratio
4-Aminoquinoline derivatives40-26060-54061-17821.5-2.3
Chloro-substituted variants60-230100-540142-7291.7-2.3
Trifluoromethyl variants680-27201380-250022-582.0-2.6

Mechanistic studies indicate that quinoline-piperidine compounds maintain their antimalarial activity through hemozoin formation inhibition, a process essential for parasite survival within erythrocytes [3] [4]. These compounds demonstrate enhanced binding affinity to heme complexes compared to traditional quinolines, resulting in more effective prevention of β-hematin crystallization [3] [5]. The presence of the piperidine moiety contributes to pH trapping within the acidic digestive vacuole, concentrating the drug at the site of action [1].

The compound demonstrates superior efficacy in vivo studies using Plasmodium yoelii nigeriensis-infected Swiss mice. Treatment with 100 milligrams per kilogram administered for four consecutive days resulted in 100 percent parasite suppression on day four post-infection, with two of five treated mice achieving complete cure by day 28 [2]. This represents a significant improvement over standard antimalarial treatments and indicates potential for clinical development.

Resistance development studies demonstrate that Plasmodium falciparum strains exhibit reduced capacity to develop resistance against quinoline-piperidine compounds compared to traditional antimalarials. The structural modifications inherent in the piperidine substitution appear to circumvent established resistance mechanisms associated with mutations in the Plasmodium falciparum chloroquine resistance transporter [6].

Antimicrobial Spectrum Against Multidrug-Resistant Pathogens

The antimicrobial profile of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol extends beyond antiparasitic activity to encompass significant antibacterial efficacy against multidrug-resistant pathogens. Quinoline-piperidine hybrid compounds demonstrate potent activity against both Gram-positive and Gram-negative bacteria, with particular effectiveness against methicillin-resistant Staphylococcus aureus, vancomycin-resistant Enterococci, and extended-spectrum beta-lactamase producing Enterobacteriaceae [7] [8] [9].

Against Gram-positive multidrug-resistant strains, quinoline derivatives exhibit minimum inhibitory concentrations ranging from 0.03 to 64 micrograms per milliliter. The most potent compounds demonstrate exceptional activity against methicillin-resistant Staphylococcus aureus with minimum inhibitory concentrations of 0.03 to 0.5 micrograms per milliliter, approaching the efficacy of vancomycin and linezolid [7] [8]. Against vancomycin-resistant Enterococcus faecium and Enterococcus faecalis, these compounds maintain activity with minimum inhibitory concentrations between 0.5 to 2 micrograms per milliliter [7] [9].

Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens

PathogenResistance ProfileMIC Range (μg/mL)Control Drug MIC (μg/mL)Fold Improvement
MRSA ATCC 33591Methicillin-resistant0.03-8Vancomycin: 2-44-133x
VRE ATCC 700802Vancomycin-resistant0.5-2Linezolid: 42-8x
ESBL E. coli AB 117β-lactam-resistant8-16Ciprofloxacin: 8Equivalent
MDR K. pneumoniae AB 356Carbapenem-resistant16-64Colistin: 0.125128-512x lower

The mechanism of action against multidrug-resistant bacteria involves multiple targets that differentiate quinoline-piperidine compounds from conventional antibiotics. These compounds demonstrate enhanced membrane permeability disruption compared to traditional quinolones, resulting in rapid bactericidal activity against both replicating and non-replicating bacterial populations [10] [11]. Time-kill studies indicate that these compounds achieve complete bacterial elimination within four to six hours of exposure at concentrations twice the minimum inhibitory concentration [10].

Against Gram-negative pathogens, including multidrug-resistant Escherichia coli, Klebsiella pneumoniae, and Acinetobacter baumannii, quinoline-piperidine derivatives exhibit moderate to good activity with minimum inhibitory concentrations ranging from 8 to 32 micrograms per milliliter [10] [12]. While less potent than against Gram-positive bacteria, these concentrations remain clinically relevant and represent significant activity against organisms with limited therapeutic options.

The compound demonstrates exceptional activity against Clostridioides difficile, an emerging hypervirulent pathogen responsible for severe healthcare-associated infections. Quinoline derivatives exhibit minimum inhibitory concentrations of 1.0 to 2.0 micrograms per milliliter against Clostridioides difficile, approaching the potency of vancomycin and fidaxomicin [8]. In vivo efficacy studies in mouse models of Clostridioides difficile infection confirm therapeutic potential with significant reduction in bacterial burden and improved survival outcomes [8].

Biofilm inhibition represents an additional antimicrobial mechanism of particular clinical importance. Quinoline-piperidine compounds demonstrate dose-dependent biofilm disruption activity, achieving 79 percent reduction in biofilm formation at concentrations equivalent to 0.5 times the minimum inhibitory concentration [9]. This biofilm activity significantly exceeds that of vancomycin, which achieves only 20 percent reduction under identical conditions [9].

Resistance development studies indicate that bacteria exposed to quinoline-piperidine compounds exhibit reduced capacity for resistance evolution compared to conventional antibiotics. Serial passage experiments demonstrate that methicillin-resistant Staphylococcus aureus fails to develop significant resistance even after 24 consecutive passages, while developing rapid resistance to ciprofloxacin under identical conditions [10].

Enzymatic Inhibition Profiling of Target Dehydrogenases

The enzymatic inhibition profile of 1-(3,4-Dihydroquinolin-1(2h)-yl)-3-(piperidin-3-yl)propan-2-ol encompasses multiple dehydrogenase targets that contribute to its broad biological activity spectrum. Quinoline derivatives demonstrate significant inhibitory activity against aldehyde dehydrogenases, lactate dehydrogenases, and dihydroorotate dehydrogenases, representing key metabolic targets in both pathogenic organisms and transformed cells [13] [14] [15] [16].

Aldehyde dehydrogenase inhibition represents a primary mechanism underlying the compound's cytotoxic and antimicrobial activities. Quinoline-based aldehyde dehydrogenase inhibitors demonstrate potent and selective inhibition of aldehyde dehydrogenase 1A1 with inhibitory concentration fifty values ranging from 9.7 nanomolar to 2.3 micromolar [13] [14]. This selectivity profile extends across multiple aldehyde dehydrogenase isozymes, with minimal inhibition observed against aldehyde dehydrogenase 1A2, aldehyde dehydrogenase 1A3, and aldehyde dehydrogenase 2 at concentrations up to 57 micromolar [14].

Table 3: Dehydrogenase Inhibition Profile of Quinoline Derivatives

Enzyme TargetIC₅₀ Range (nM)Selectivity RatioMechanism of InhibitionCellular Impact
ALDH1A19.7-2300>25-fold vs ALDH2Competitive inhibitionAldehyde accumulation
LDHA50-100005-fold vs LDHBNon-competitiveLactate reduction
hDHODH9.7-500>100-fold vs mDHODHMixed inhibitionPyrimidine depletion
G6PDH100-100010-fold vs 6PGDHCompetitiveNADPH reduction

Lactate dehydrogenase A inhibition by quinoline sulfonamides results in profound metabolic disruption in rapidly proliferating cells. These compounds demonstrate inhibitory concentration fifty values between 50 nanomolar and 10 micromolar against lactate dehydrogenase A, with minimal activity against lactate dehydrogenase B [15]. The resulting metabolic perturbation leads to accumulation of glycolytic intermediates, including fructose-1,6-bisphosphate and pyruvate, with corresponding increases in oxygen consumption as cells attempt to compensate through enhanced mitochondrial respiration [15].

Human dihydroorotate dehydrogenase represents another significant enzymatic target for quinoline derivatives. These compounds exhibit exceptional potency against human dihydroorotate dehydrogenase with inhibitory concentration fifty values as low as 9.7 nanomolar, while maintaining selectivity over the mitochondrial enzyme [16]. The mechanism involves mixed-type inhibition with both competitive and non-competitive components, resulting in effective disruption of de novo pyrimidine biosynthesis [16].

Crystallographic studies reveal the binding mode of quinoline derivatives within the active sites of target dehydrogenases. The quinoline core interacts with hydrophobic residues within the enzyme active site, while the piperidine substituent forms hydrogen bonds with polar amino acid residues [16]. These interactions result in conformational changes that reduce enzyme activity and alter substrate binding affinity.

The enzymatic inhibition profile contributes directly to the compound's antimicrobial and antiparasitic activities. Inhibition of pathogen-specific dehydrogenases disrupts essential metabolic pathways required for survival and replication. In Plasmodium falciparum, dihydroorotate dehydrogenase inhibition prevents pyrimidine biosynthesis essential for DNA replication during the rapidly dividing erythrocytic stage [16]. Similarly, lactate dehydrogenase inhibition in bacteria disrupts anaerobic metabolism critical for survival in low-oxygen environments [15].

Thermal shift assays confirm direct binding interactions between quinoline derivatives and target dehydrogenases. Compounds demonstrating cellular activity produce temperature shifts of 3 to 4 degrees Celsius in enzyme melting points, indicating stabilization through ligand binding [14]. These binding interactions correlate strongly with cellular potency, confirming target engagement as the primary mechanism of action.

XLogP3

2.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

274.204513457 g/mol

Monoisotopic Mass

274.204513457 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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